molecular formula C18H16N2O2 B5056023 N-(8-methoxyquinolin-5-yl)-3-methylbenzamide

N-(8-methoxyquinolin-5-yl)-3-methylbenzamide

Cat. No.: B5056023
M. Wt: 292.3 g/mol
InChI Key: XDUOFJPQQCJYQA-UHFFFAOYSA-N
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Description

N-(8-methoxyquinolin-5-yl)-3-methylbenzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 8th position of the quinoline ring and a benzamide moiety attached to the 3rd position of the methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxyquinolin-5-yl)-3-methylbenzamide typically involves the following steps:

    Formation of 8-methoxyquinoline: This can be achieved by the reaction of 8-hydroxyquinoline with methanol in the presence of an acid catalyst.

    Amidation Reaction: The 8-methoxyquinoline is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxyquinolin-5-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

N-(8-methoxyquinolin-5-yl)-3-methylbenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound in the development of new drugs for the treatment of various diseases such as cancer, malaria, and bacterial infections.

    Biological Studies: It is used as a probe to study the biological pathways and mechanisms of action of quinoline derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other quinoline-based compounds with potential biological activities.

    Industrial Applications: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and transcription, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-methoxyquinolin-5-yl)-3-phenylprop-2-enamide
  • N-(8-methoxyquinolin-5-yl)-3-[(2-methylpropane)sulfonyl]propanamide
  • N,N-diisopropyl-2-(8-methoxyquinolin-5-yl)benzamide

Uniqueness

N-(8-methoxyquinolin-5-yl)-3-methylbenzamide is unique due to its specific substitution pattern on the quinoline ring and the presence of a benzamide moiety. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

N-(8-methoxyquinolin-5-yl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-5-3-6-13(11-12)18(21)20-15-8-9-16(22-2)17-14(15)7-4-10-19-17/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUOFJPQQCJYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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